molecular formula C16H13BrO4 B5876367 2-acetylphenyl 3-bromo-4-methoxybenzoate

2-acetylphenyl 3-bromo-4-methoxybenzoate

Cat. No.: B5876367
M. Wt: 349.17 g/mol
InChI Key: IEZCHDFARMHTLA-UHFFFAOYSA-N
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Description

2-acetylphenyl 3-bromo-4-methoxybenzoate is an organic compound with the molecular formula C16H13BrO4 It is known for its unique structure, which includes an acetyl group attached to a phenyl ring, a bromine atom, and a methoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetylphenyl 3-bromo-4-methoxybenzoate typically involves the esterification of 2-acetylphenol with 3-bromo-4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-acetylphenyl 3-bromo-4-methoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at low temperatures.

Major Products Formed

    Substitution: Formation of 2-acetylphenyl 3-substituted-4-methoxybenzoate derivatives.

    Oxidation: Formation of 2-carboxyphenyl 3-bromo-4-methoxybenzoate.

    Reduction: Formation of 2-(1-hydroxyethyl)phenyl 3-bromo-4-methoxybenzoate.

Scientific Research Applications

2-acetylphenyl 3-bromo-4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-acetylphenyl 3-bromo-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and methoxy group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-acetylphenyl 4-methoxybenzoate: Lacks the bromine atom, which may result in different reactivity and biological activity.

    2-acetylphenyl 3-chloro-4-methoxybenzoate: Contains a chlorine atom instead of bromine, which can affect its chemical properties and reactions.

    2-acetylphenyl 3-bromo-4-hydroxybenzoate: Has a hydroxy group instead of a methoxy group, influencing its solubility and reactivity.

Uniqueness

2-acetylphenyl 3-bromo-4-methoxybenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the bromine atom and methoxy group can enhance its interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2-acetylphenyl) 3-bromo-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO4/c1-10(18)12-5-3-4-6-14(12)21-16(19)11-7-8-15(20-2)13(17)9-11/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZCHDFARMHTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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